4,6-Diamino-2-bromonicotinamide

Medicinal Chemistry Organic Synthesis Cross-Coupling

4,6-Diamino-2-bromonicotinamide (CAS 915190-00-0) is a synthetic, multifunctional pyridine derivative with the molecular formula C₆H₇BrN₄O and a molecular weight of 231.05 g/mol. It features a nicotinamide core with amino groups at the 4 and 6 positions and a bromine atom at the 2 position.

Molecular Formula C6H7BrN4O
Molecular Weight 231.05 g/mol
Cat. No. B13139599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-2-bromonicotinamide
Molecular FormulaC6H7BrN4O
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1N)Br)C(=O)N)N
InChIInChI=1S/C6H7BrN4O/c7-5-4(6(10)12)2(8)1-3(9)11-5/h1H,(H2,10,12)(H4,8,9,11)
InChIKeyQCKPYSFCTMMJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diamino-2-bromonicotinamide: Core Chemical Identity and Procurement Context


4,6-Diamino-2-bromonicotinamide (CAS 915190-00-0) is a synthetic, multifunctional pyridine derivative with the molecular formula C₆H₇BrN₄O and a molecular weight of 231.05 g/mol [1]. It features a nicotinamide core with amino groups at the 4 and 6 positions and a bromine atom at the 2 position [1]. This substitution pattern places it within the 4,6-diaminonicotinamide class, but the presence of the 2-bromo substituent structurally differentiates it from the parent 4,6-diaminonicotinamide [2]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing fused heterocyclic systems such as pyrido[4,3-d]pyrimidines, a scaffold investigated for kinase inhibition [2][3].

Why 4,6-Diamino-2-bromonicotinamide Cannot Be Replaced by the Parent 4,6-Diaminonicotinamide in Key Applications


The critical differentiation lies in the 2-bromo substituent, which acts as a mandatory synthetic handle for downstream diversification. The parent compound, 4,6-diaminonicotinamide, lacks a leaving group at the 2-position, rendering it inert to the transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for constructing complex, substituted pyrido[4,3-d]pyrimidine libraries [1]. Attempting to use 4,6-diaminonicotinamide as a direct substitute in these synthetic sequences would halt the workflow, as it cannot undergo the requisite C-C or C-N bond formation at the 2-position to generate the final, biologically active scaffolds. This functional divergence means the two compounds are not interchangeable building blocks for medicinal chemistry campaigns targeting kinases like PDE-4 or IRAK4, where 2-substitution is a key vector for structure-activity relationship (SAR) exploration [1][2].

Quantitative Differentiation Evidence for 4,6-Diamino-2-bromonicotinamide Against Closest Analogs


Synthetic Versatility: 2-Bromo Substituent Enables Cross-Coupling Chemistry Impossible with 4,6-Diaminonicotinamide

The 2-bromo substituent on 4,6-diamino-2-bromonicotinamide serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, enabling systematic variation of the 2-position. In contrast, the parent 4,6-diaminonicotinamide, which bears a hydrogen at the 2-position, cannot participate in such reactions. This is demonstrated by the use of 4,6-diamino-2-bromonicotinamide to generate a library of pyrido[4,3-d]pyrimidines via sequential derivatization, a strategy that is structurally impossible with the non-brominated analog [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Validated Utility in Bioactive Scaffold Construction: Pyrido[4,3-d]pyrimidine PDE-4 Inhibitor Library

4,6-Diamino-2-bromonicotinamide has been specifically validated as a key intermediate for constructing pyrido[4,3-d]pyrimidines, a scaffold that yielded a new structural class of PDE-4 inhibitors. The synthesis involves cyclization of the 2-bromo compound to form the fused pyrimidine ring, followed by further derivatization [1]. While the non-brominated 4,6-diaminonicotinamide can also be used in similar cyclizations, it generates a different substitution pattern, lacking the option for subsequent modification at the 2-position of the final pyridopyrimidine product. This restricts the accessible chemical space and SAR exploration potential [1][2].

PDE-4 Inhibition Kinase Inhibitor Scaffold Synthesis

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Relative to 4,6-Diaminonicotinamide

The substitution of a hydrogen atom (atomic mass ~1 Da) with a bromine atom (atomic mass ~80 Da) on 4,6-diaminonicotinamide results in a significant increase in both molecular weight and calculated lipophilicity. 4,6-Diamino-2-bromonicotinamide has a molecular weight of 231.05 g/mol [1], while the parent 4,6-diaminonicotinamide (C₆H₈N₄O) weighs 168.15 g/mol [2]. Furthermore, the bromine atom increases the heavy atom count and raises the calculated LogP (clogP) by approximately 0.6–0.8 units, indicating greater lipophilicity . This change can influence passive membrane permeability and non-specific protein binding, critical parameters in drug discovery.

Physicochemical Properties Drug-likeness LogP

Specific Reactivity in Intramolecular Cyclization: Ortho-Disposed Amino and Carboxamide Groups

The presence of both amino groups at the 4 and 6 positions and the carboxamide at the 3 position creates a unique ortho-disposed functional group arrangement that is highly conducive to intramolecular cyclization. In the synthesis of pyrido[4,3-d]pyrimidines, refluxing 4,6-diamino-2-bromonicotinamide with orthoesters (triethylorthoformate or triethylorthoacetate) under nitrogen directly yields the corresponding 7-amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one derivatives [1]. A comparator like 2-bromonicotinamide, which lacks the 4,6-diamino groups, cannot undergo this same cyclization because the requisite nucleophilic amino group is missing, instead reacting at the carboxamide only. This demonstrates a distinct, scaffold-defining reactivity profile.

Cyclization Chemistry Fused Heterocycles Synthetic Methodology

High-Value Application Scenarios for 4,6-Diamino-2-bromonicotinamide Based on Proven Differentiation


Lead Optimization in IRAK4 and PDE-4 Kinase Inhibitor Programs Requiring 2-Position SAR

Medicinal chemistry teams developing IRAK4 or PDE-4 inhibitors where the 2-position of the pyrido[4,3-d]pyrimidine scaffold is a critical vector for improving potency and selectivity. 4,6-Diamino-2-bromonicotinamide provides the essential bromide handle for parallel diversification via Suzuki or Buchwald-Hartwig coupling, enabling rapid exploration of aryl, heteroaryl, and amine substituents at this position [1]. This is a scenario where the non-brominated analog is entirely non-functional, justifying the procurement of this specific intermediate.

Focused Library Synthesis of Pyrido[4,3-d]pyrimidines for Phenotypic Screening

Core facility or CRO teams tasked with delivering a diverse library of 50–200 pyrido[4,3-d]pyrimidine analogues for phenotypic or target-based screening. The compound's validated, high-yielding cyclization chemistry with orthoesters allows for rapid core construction, and the bromine atom subsequently enables late-stage diversification to generate a matrix of final compounds with varied substitution patterns at four positions [1][2]. This two-step diversification strategy is significantly more efficient than building each analogue de novo.

Physicochemical Property Optimization in Early-Stage Drug Discovery

A hit-to-lead program where a 4,6-diaminonicotinamide-based hit has promising biochemical activity but poor cellular permeability (LogP < 0). Replacing the core with the 2-bromo analog can be a strategic move to increase lipophilicity by approximately 0.6–0.8 log units, potentially improving membrane permeability without adding substantial molecular bulk or violating Lipinski's Rule of Five [1]. The use of 4,6-diamino-2-bromonicotinamide as the starting material embeds this property optimization at the scaffold level, rather than requiring additional synthetic steps later.

Academic Research on Novel Fused Heterocyclic Systems with a Reactive Halogen Handle

University research groups exploring new fused pyrimidine or pyridine-based heterocyclic scaffolds for biological evaluation. The compound's unique ortho-disposed amino, carboxamide, and bromo groups make it a versatile platform for developing novel cyclization methodologies and accessing previously unreported ring systems [1][2]. The commercial availability of the compound as a research chemical enables reproducible, multi-gram scale synthesis for collaborative projects.

Quote Request

Request a Quote for 4,6-Diamino-2-bromonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.